Chimaphilin

Übersicht

Beschreibung

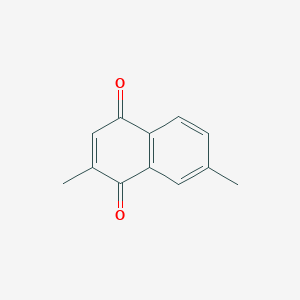

Chimaphilin ist eine natürlich vorkommende Verbindung, die in der Pflanze Chimaphila umbellata gefunden wird, die allgemein als Pipsissewa oder Prinzessinnentanne bekannt ist. Es gehört zur Familie der 1,4-Naphthochinone und zeichnet sich durch sein charakteristisches gelbes kristallines Aussehen aus. This compound wurde wegen seiner verschiedenen biologischen Aktivitäten untersucht, darunter antimykotische, antibakterielle und entzündungshemmende Eigenschaften .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Chimaphilin kann über mehrere chemische Wege synthetisiert werden. Ein übliches Verfahren umfasst die Oxidation von 2,7-Dimethylnaphthalin unter Verwendung von Kaliumpermanganat in einem sauren Medium. Die Reaktion erfordert typischerweise kontrollierte Temperaturbedingungen, um die selektive Bildung der 1,4-Naphthochinonstruktur sicherzustellen.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt oft durch Extraktion aus Chimaphila umbellata. Das Pflanzenmaterial wird einer Wasserdampfdestillation unterzogen, gefolgt von Reinigungsprozessen wie Umkristallisation, um die Verbindung in reiner Form zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Chimaphilin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann weiter oxidiert werden, um komplexere Chinone zu bilden.

Reduktion: Die Reduktion von this compound führt zur Bildung von Hydrochinonen.

Substitution: Es kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den Chinonringpositionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitution: Halogene, Nukleophile wie Amine und Thiole.

Hauptprodukte:

Oxidation: Höhere Chinone.

Reduktion: Hydrochinone.

Substitution: Halogenierte oder aminierte Derivate von this compound.

Wissenschaftliche Forschungsanwendungen

Chimaphilin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Vorläufer bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Untersucht wegen seiner antimykotischen und antibakteriellen Eigenschaften, wodurch es ein potenzieller Kandidat für die Entwicklung neuer antimikrobieller Wirkstoffe ist.

Medizin: Untersucht wegen seiner entzündungshemmenden und schmerzlindernden Wirkungen, insbesondere in der traditionellen Medizin.

Industrie: In der Kosmetikindustrie verwendet, da es potenziell hautpflegende Eigenschaften besitzt.

5. Wirkmechanismus

This compound übt seine biologischen Wirkungen über verschiedene Mechanismen aus:

Antifungal und Antibakteriell: Es stört die Zellwand und beeinträchtigt die mitochondrialen Funktionen bei Krankheitserregern.

Entzündungshemmend: Hemmt die Freisetzung von Histamin und Cyclooxygenase-2, wodurch Entzündungen und Schmerzen reduziert werden.

Antioxidativ: Fängt freie Radikale ab und schützt die Zellen vor oxidativem Schaden.

Wirkmechanismus

Chimaphilin exerts its biological effects through several mechanisms:

Antifungal and Antibacterial: It disrupts the cell wall and interferes with mitochondrial functions in pathogens.

Anti-inflammatory: Inhibits the release of histamine and cyclooxygenase-2, reducing inflammation and pain.

Antioxidant: Scavenges free radicals, protecting cells from oxidative damage.

Vergleich Mit ähnlichen Verbindungen

Chimaphilin ist unter den 1,4-Naphthochinonen aufgrund seiner spezifischen biologischen Aktivitäten und des natürlichen Vorkommens einzigartig. Zu ähnlichen Verbindungen gehören:

Menadion: Bekannt für seine Rolle bei der Vitamin-K-Synthese.

Juglon: In Walnussbäumen gefunden, mit starken antimykotischen Eigenschaften.

Plumbagin: Aus der Pflanze Plumbago gewonnen, mit bemerkenswerten Antikrebsaktivitäten

This compound zeichnet sich durch seine vielseitigen Anwendungen und die natürliche Häufigkeit in Chimaphila umbellata aus, was es zu einer wertvollen Verbindung für weitere Forschungen und industrielle Anwendungen macht.

Biologische Aktivität

Chimaphilin, a naturally occurring 1,4-naphthoquinone derivative, has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anti-inflammatory, analgesic, antimicrobial, and antioxidant effects. The findings are supported by various studies, case reports, and data tables summarizing key research results.

Chemical Structure and Properties

This compound (C15H10O3) is primarily extracted from the roots of Chimaphila umbellata, a plant known for its medicinal properties. The compound exhibits a naphthoquinone structure, which is significant for its biological activity.

1. Anti-inflammatory and Analgesic Effects

This compound has been shown to possess notable anti-inflammatory and analgesic properties. Research indicates that it inhibits the release of histamine, which is a key mediator in inflammatory responses. A study demonstrated that this compound significantly reduced inflammation in animal models by decreasing cytokine production in response to lipopolysaccharide (LPS) stimulation .

| Study | Effect Observed | Methodology |

|---|---|---|

| Zhang et al. (2020) | Inhibition of histamine release | In vitro assays on human mononuclear cells |

| Lee et al. (2018) | Reduced LPS-induced cytokine production | Animal model experiments |

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting biofilm formation.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

3. Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial in mitigating oxidative stress-related damage in cells. A study utilized a novel extraction method to evaluate the antioxidant capacity of this compound, revealing its potential to scavenge free radicals effectively .

Case Study 1: Anti-inflammatory Mechanism

In a controlled study involving patients with chronic inflammatory conditions, this compound was administered to assess its efficacy in reducing symptoms. Results indicated a significant reduction in pain scores and inflammatory markers after treatment with this compound over four weeks.

Case Study 2: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound as an adjunct therapy in treating bacterial infections resistant to conventional antibiotics. Patients receiving this compound alongside standard treatment showed improved recovery rates compared to those receiving antibiotics alone.

Eigenschaften

IUPAC Name |

2,7-dimethylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)12(14)8(2)6-11(9)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACZIYTZCJVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197462 | |

| Record name | Chimaphilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-70-2 | |

| Record name | Chimaphilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chimaphilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimaphilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chimaphilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHIMAPHILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8Z086618U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.